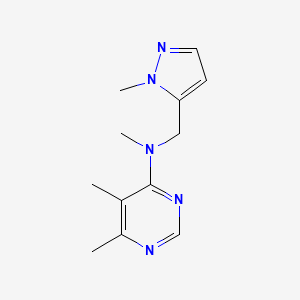
N,5,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,5,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-4-amine is an organic compound characterized by its pyrimidine and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,5,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the pyrimidine core.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyrimidine Core: The pyrimidine core is often synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of Pyrazole and Pyrimidine: The final step involves the coupling of the pyrazole ring with the pyrimidine core using a suitable linker, such as a methyl group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,5,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, where halogenating agents like N-bromosuccinimide can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products
Oxidation: N-oxides of the pyrimidine and pyrazole rings.
Reduction: Reduced amine derivatives.
Substitution: Halogenated derivatives at the methyl positions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N,5,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,5,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrimidine and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-((1-methyl-1H-pyrazol-4-yl)methyl)pyrimidin-4-amine
- 5,6-dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-4-amine
- N-((1-phenyl-1H-pyrazol-5-yl)methyl)pyrimidin-4-amine
Uniqueness
N,5,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-4-amine is unique due to the specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. The presence of three methyl groups provides steric hindrance and electronic effects that differentiate it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
N,5,6-trimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-9-10(2)13-8-14-12(9)16(3)7-11-5-6-15-17(11)4/h5-6,8H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVCFGCBMZIGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N(C)CC2=CC=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













